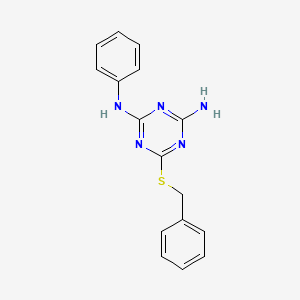
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylsulfanyl and phenyl groups.
Preparation Methods
The synthesis of 6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps :
Salt Catalysis: Phenyl isocyanate reacts with isopropyl hydrazine in the presence of hydrochloric acid to form an intermediate.
Thermal Condensation: The intermediate undergoes thermal condensation at high temperatures to yield the final product.
Industrial production methods may vary, but they generally follow similar principles, often involving optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits certain biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as :
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the benzylsulfanyl group.
2,4,6-Triamino-1,3,5-triazine (Melamine): Commonly used in the production of plastics and resins.
2,4-Diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20931-81-1 |
|---|---|
Molecular Formula |
C16H15N5S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H15N5S/c17-14-19-15(18-13-9-5-2-6-10-13)21-16(20-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20,21) |
InChI Key |
FVXGGAKXBQZVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


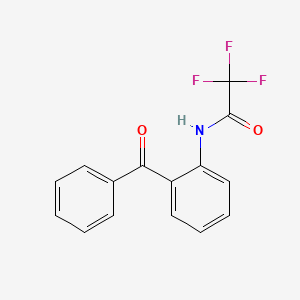
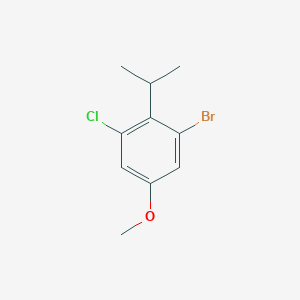
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
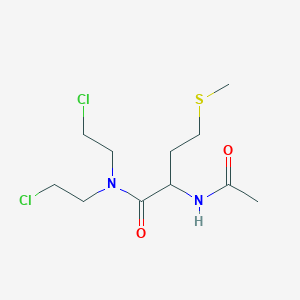
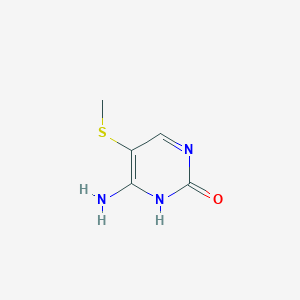
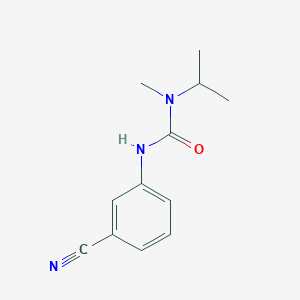
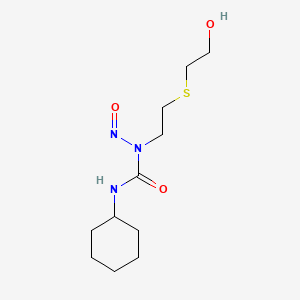
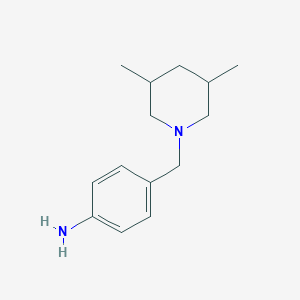

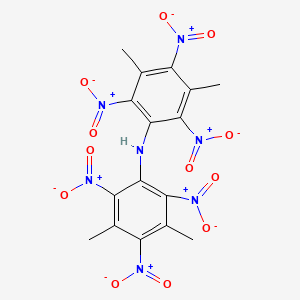
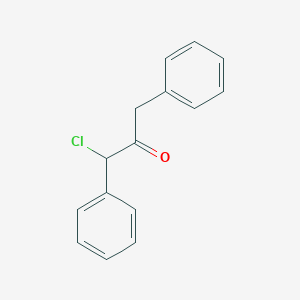
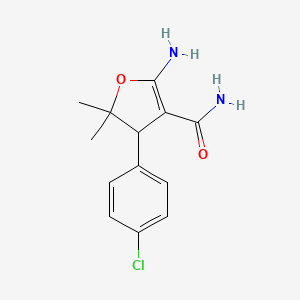
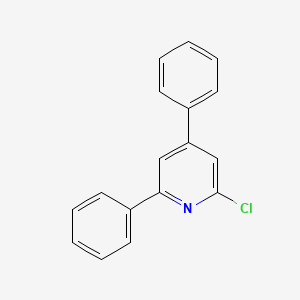
![1-Chloro-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13995939.png)
